molecular formula C17H20O B1330853 1-Adamantyl(phenyl)methanone CAS No. 31919-47-8

1-Adamantyl(phenyl)methanone

Cat. No.: B1330853
CAS No.: 31919-47-8
M. Wt: 240.34 g/mol
InChI Key: IYXCOHWIYKULSE-UHFFFAOYSA-N
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Description

1-Adamantyl(phenyl)methanone is an organic compound that features a unique structure combining the adamantane and phenyl groups. Adamantane, a tricyclic hydrocarbon, is known for its diamond-like structure, which imparts significant stability and rigidity to the molecule. The phenyl group, a common aromatic ring, adds to the compound’s versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl(phenyl)methanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of adamantane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Adamantyl(phenyl)methanone has diverse applications in scientific research:

Comparison with Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and use in drug design.

    1-Adamantylacetic acid: A derivative with applications in organic synthesis and materials science.

    1-Adamantylamine: Used in the synthesis of pharmaceuticals and as a building block for more complex molecules.

Uniqueness: 1-Adamantyl(phenyl)methanone stands out due to the combination of the adamantane and phenyl groups, which imparts unique chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-adamantyl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXCOHWIYKULSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329898
Record name adamantanyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31919-47-8
Record name Methanone,7)]dec-1-yl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adamantanyl phenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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